molecular formula C3H5IN4 B3376729 1H-Tetrazole, 1-ethyl-5-iodo- CAS No. 123366-50-7

1H-Tetrazole, 1-ethyl-5-iodo-

Cat. No.: B3376729
CAS No.: 123366-50-7
M. Wt: 224 g/mol
InChI Key: ZEJSYASQYGPZNY-UHFFFAOYSA-N
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Description

1H-Tetrazole, 1-ethyl-5-iodo- is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound 1H-Tetrazole, 1-ethyl-5-iodo- is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the tetrazole ring.

Preparation Methods

The synthesis of 1H-Tetrazole, 1-ethyl-5-iodo- typically involves the reaction of ethylamine with sodium azide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Ethylamine, sodium azide, and iodine.

    Reaction Conditions: The reaction is conducted in an aqueous medium, often with the use of a catalyst such as zinc chloride or indium(III) chloride to enhance the reaction rate and yield.

    Procedure: Ethylamine is first reacted with sodium azide to form an intermediate, which is then treated with iodine to yield 1H-Tetrazole, 1-ethyl-5-iodo-.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Tetrazole, 1-ethyl-5-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: Tetrazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.

Common reagents used in these reactions include sodium azide, iodine, and various catalysts such as zinc chloride and indium(III) chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Tetrazole, 1-ethyl-5-iodo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Tetrazole derivatives, including 1H-Tetrazole, 1-ethyl-5-iodo-, are investigated for their potential use in drug development and as bioisosteres of carboxylic acids.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 1-ethyl-5-iodo- involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form stable complexes with various biological molecules, enhancing its potential as a therapeutic agent. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1H-Tetrazole, 1-ethyl-5-iodo- can be compared with other tetrazole derivatives, such as:

    1H-Tetrazole, 5-methyl-: Similar in structure but with a methyl group instead of an ethyl group.

    1H-Tetrazole, 5-phenyl-: Contains a phenyl group at the fifth position, offering different chemical and biological properties.

    1H-Tetrazole, 5-amino-: Features an amino group, which can significantly alter its reactivity and applications.

The uniqueness of 1H-Tetrazole, 1-ethyl-5-iodo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-5-iodotetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IN4/c1-2-8-3(4)5-6-7-8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJSYASQYGPZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557683
Record name 1-Ethyl-5-iodo-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123366-50-7
Record name 1-Ethyl-5-iodo-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123366-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-iodo-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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